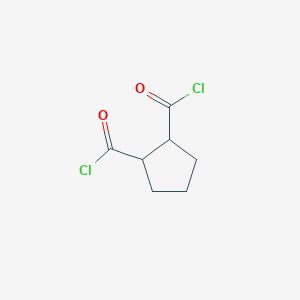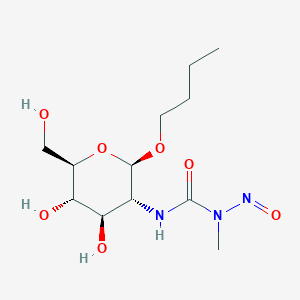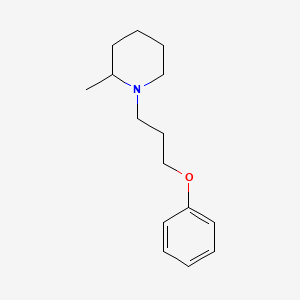![molecular formula C8H7N3O3 B13959785 (6-Nitro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13959785.png)
(6-Nitro-1H-benzo[d]imidazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science. The presence of a nitro group at the 6th position and a methanol group at the 1st position of the benzimidazole ring imparts unique properties to this compound.
Preparation Methods
The synthesis of 1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- typically involves the following steps:
Cyclization Reaction: The formation of the benzimidazole ring can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Methanol Substitution: The methanol group can be introduced at the 1st position through a substitution reaction involving methanol and a suitable leaving group.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure the efficiency of the process.
Chemical Reactions Analysis
1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methanol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1H-BENZIMIDAZOLE-1-METHANOL, 6-AMINO-.
Scientific Research Applications
1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Material Science: It is used in the synthesis of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- can be compared with other benzimidazole derivatives such as:
1H-BENZIMIDAZOLE-1-METHANOL, 5-NITRO-: Similar structure but with the nitro group at the 5th position, which may result in different biological activity.
1H-BENZIMIDAZOLE-1-METHANOL, 6-AMINO-: The amino group at the 6th position instead of the nitro group, leading to different chemical reactivity and applications.
The uniqueness of 1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(6-nitrobenzimidazol-1-yl)methanol |
InChI |
InChI=1S/C8H7N3O3/c12-5-10-4-9-7-2-1-6(11(13)14)3-8(7)10/h1-4,12H,5H2 |
InChI Key |
KFJYDWSKIVMOOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
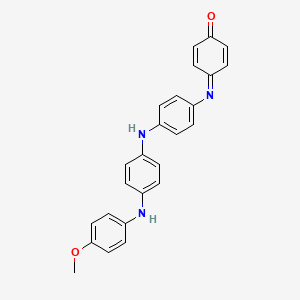

![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)
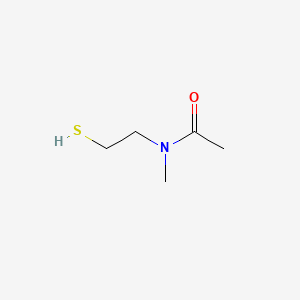
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)


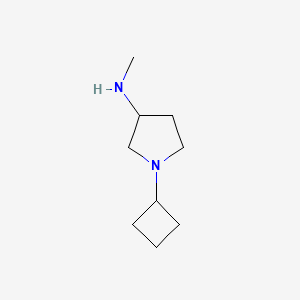
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)
